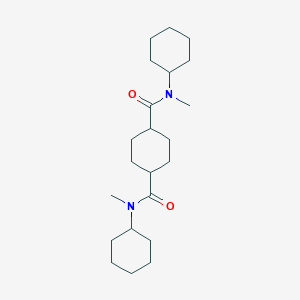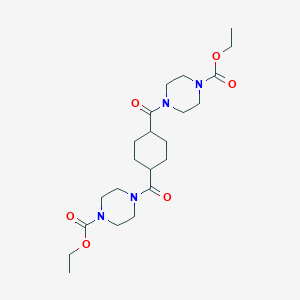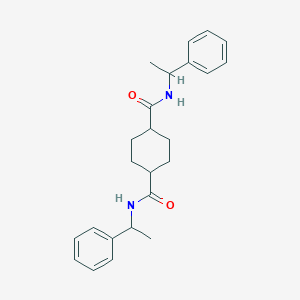
N-tert-Butyl-2,6-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-2,6-dimethylaniline, also known as N,N-di-tert-butyl-2,6-dimethylaniline (DTBDM), is a chemical compound that belongs to the family of tertiary amines. It is widely used in scientific research due to its unique properties and applications in various fields.
Applications De Recherche Scientifique
N-tert-Butyl-2,6-dimethylaniline has a wide range of scientific research applications. It is commonly used as a radical scavenger in various chemical reactions, such as polymerization, oxidation, and photochemical reactions. It is also used as a stabilizer in the production of plastics, rubber, and other materials. Additionally, N-tert-Butyl-2,6-dimethylaniline is used as a fluorescent probe in biological and medical research, where it can be used to detect and measure the concentration of reactive oxygen species (ROS) in cells and tissues.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-2,6-dimethylaniline is based on its ability to scavenge free radicals and other reactive species. It acts as a hydrogen donor, which allows it to neutralize free radicals and prevent them from damaging cells and tissues. The scavenging activity of N-tert-Butyl-2,6-dimethylaniline is attributed to its tert-butyl group, which stabilizes the intermediate radical species formed during the reaction.
Biochemical and Physiological Effects
N-tert-Butyl-2,6-dimethylaniline has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can protect cells and tissues from oxidative stress and other forms of damage. It has also been shown to have anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the biochemical and physiological effects of N-tert-Butyl-2,6-dimethylaniline.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-tert-Butyl-2,6-dimethylaniline in lab experiments is its high stability and low toxicity. It is also readily available and relatively inexpensive. However, one limitation is that it can interfere with certain types of chemical reactions, such as those involving metal catalysts or strong oxidizing agents. Additionally, its scavenging activity can make it difficult to accurately measure the concentration of reactive species in certain types of experiments.
Orientations Futures
There are several potential future directions for research involving N-tert-Butyl-2,6-dimethylaniline. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and cardiovascular disease. Another area of interest is its use as a fluorescent probe for imaging and detection of ROS in living cells and tissues. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-tert-Butyl-2,6-dimethylaniline and to develop more effective methods for its synthesis and application.
Conclusion
In conclusion, N-tert-Butyl-2,6-dimethylaniline is a unique chemical compound with a wide range of scientific research applications. Its ability to scavenge free radicals and other reactive species makes it a valuable tool for studying oxidative stress and other forms of cellular damage. While there are limitations to its use in certain types of experiments, its high stability and low toxicity make it a promising candidate for future research in various fields.
Méthodes De Synthèse
N-tert-Butyl-2,6-dimethylaniline can be synthesized through several methods. One of the most common methods is the reaction between 2,6-dimethylaniline and tert-butyl chloride in the presence of a strong acid catalyst. The reaction takes place through the formation of an intermediate tert-butyl diazonium salt, which is then reduced to form the final product. Another method involves the reaction between 2,6-dimethylaniline and tert-butyl bromide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate tert-butyl ammonium salt, which is then deprotonated to form the final product.
Propriétés
Nom du produit |
N-tert-Butyl-2,6-dimethylaniline |
|---|---|
Formule moléculaire |
C12H19N |
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
N-tert-butyl-2,6-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-9-7-6-8-10(2)11(9)13-12(3,4)5/h6-8,13H,1-5H3 |
Clé InChI |
KMESIPKMPAFFOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(C)(C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)







![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)
